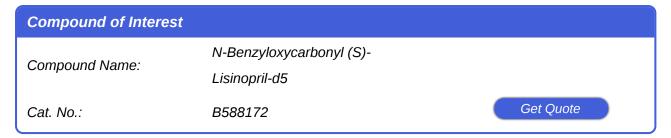


In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **N-Benzyloxycarbonyl (S)-Lisinopril-d5**. This stable isotope-labeled compound is a crucial tool in pharmacokinetic and metabolic studies of Lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

Core Chemical Properties

N-Benzyloxycarbonyl (S)-Lisinopril-d5 is a protected and deuterated form of Lisinopril. The benzyloxycarbonyl (Cbz or Z) group protects the primary amine of the lysine residue, and the five deuterium atoms on the phenyl ring serve as a mass shift marker for mass spectrometry-based detection, making it an ideal internal standard for quantitative analysis.[1][2]

Data Presentation

The key chemical and physical properties of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** are summarized in the tables below.



Identifier	Value	Source
IUPAC Name	(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(phenyl-d5)propyl]amino]-6-[(phenylmethoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid	[3]
CAS Number	1356931-02-6	[1][2][4]
Molecular Formula	C29H32D5N3O7	[1][2]
Molecular Weight	544.65 g/mol	[1][2]
Physical and Chemical Properties	Value	Source
Appearance	White to off-white solid (presumed)	General knowledge
Solubility	Soluble in methanol, water.	[5]
Storage	Store at 2-8°C.	[4]
Stability	Stable under recommended storage conditions.	General knowledge

Experimental Protocols Plausible Synthesis of N-Benzyloxycarbonyl (S)Lisinopril-d5

While a specific detailed protocol for the synthesis of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** is not readily available in the public domain, a plausible synthetic route can be constructed based on established methods for the synthesis of Lisinopril and its derivatives.[6][7][8] The synthesis would likely involve the coupling of three key building blocks: a protected L-lysine derivative, L-proline, and a deuterated phenylbutyric acid derivative.



Materials:

- Nα-benzyloxycarbonyl-L-lysine
- · L-proline methyl ester hydrochloride
- Ethyl 2-oxo-4-(phenyl-d5)-butyrate
- Dicyclohexylcarbodiimide (DCC) or other coupling agents
- N-hydroxysuccinimide (NHS)
- Raney Nickel or Palladium on carbon (Pd/C) for hydrogenation
- Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Ethanol, Ethyl acetate)
- Acids and bases for pH adjustment and workup (e.g., HCl, NaOH)

Methodology:

- Activation of Nα-benzyloxycarbonyl-L-lysine: The carboxylic acid of Nα-benzyloxycarbonyl-L-lysine is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane (DCM).
- Coupling with L-proline methyl ester: The activated lysine derivative is then reacted with L-proline methyl ester hydrochloride in the presence of a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the peptide bond formation. This reaction yields the dipeptide intermediate, Nα-benzyloxycarbonyl-L-lysyl-L-proline methyl ester.
- Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-(phenyl-d5)-butyrate
 via reductive amination. This step involves the formation of a Schiff base between the free
 amine of the lysine residue and the keto-ester, followed by reduction. The reduction is
 typically carried out by catalytic hydrogenation using a catalyst such as Raney Nickel or
 Palladium on carbon under a hydrogen atmosphere. This step introduces the deuterated
 phenylpropyl group.



- Hydrolysis/Deprotection: The final step involves the hydrolysis of the methyl and ethyl esters
 to the corresponding carboxylic acids. This is typically achieved by saponification using a
 base like sodium hydroxide in a mixture of water and an organic solvent. A subsequent acidic
 workup protonates the carboxylate groups. The benzyloxycarbonyl protecting group can be
 removed at this stage by hydrogenolysis if the final product desired is Lisinopril-d5. For NBenzyloxycarbonyl (S)-Lisinopril-d5, this final deprotection step is omitted.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired high-purity compound.

Analytical Characterization

The identity and purity of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** are confirmed using a combination of analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be
 developed for purity assessment and quantification. A C18 column with a gradient elution
 system of acetonitrile and water (containing an ion-pairing agent like trifluoroacetic acid) is
 commonly used for the analysis of Lisinopril and its impurities.[6]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For N-Benzyloxycarbonyl (S)-Lisinopril-d5, the expected molecular ion peak would correspond to its molecular weight of 544.65 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used
 to elucidate the chemical structure of the molecule. The absence of signals corresponding to
 the phenyl protons and the presence of characteristic signals for the benzyloxycarbonyl
 group and the rest of the molecule would confirm the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the amides and carboxylic acids, and the N-H bonds.

Mandatory Visualizations

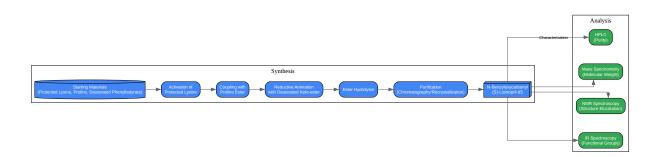




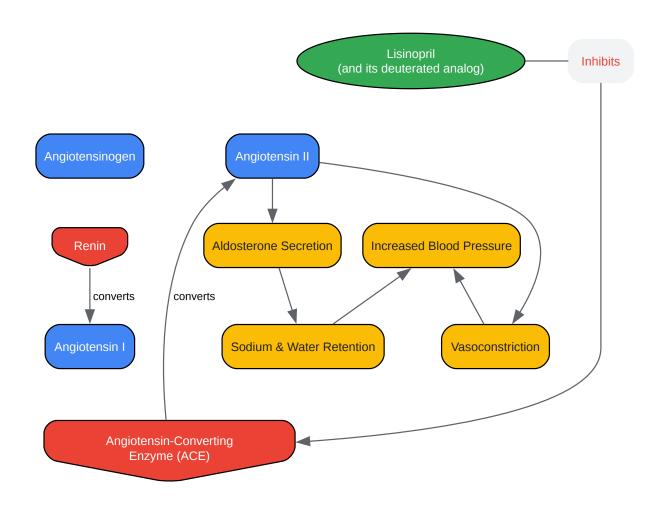


The following diagrams illustrate the logical workflow for the synthesis and analysis of **N-Benzyloxycarbonyl (S)-Lisinopril-d5** and the established mechanism of action of its parent compound, Lisinopril.









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- To cite this document: BenchChem. [In-Depth Technical Guide: N-Benzyloxycarbonyl (S)-Lisinopril-d5]. BenchChem, [2025]. [Online PDF]. Available at:
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